4-(azetidin-3-yl)-1H-pyrazoledihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride is a heterocyclic compound that contains both azetidine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor . This approach not only reduces the cost but also minimizes the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction of azetidinones can regenerate the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminium hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include azetidinones, reduced azetidines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yl)-1H-pyrazoledihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to mimic the structure of natural amino acids, allowing the compound to interact with enzymes and receptors in the body. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.
4-(Azetidin-3-yl)benzonitrile hydrochloride: Another compound containing the azetidine ring, used in similar applications.
Uniqueness
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride is unique due to the presence of both azetidine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C6H11Cl2N3 |
---|---|
Molecular Weight |
196.07 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-1H-pyrazole;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5(2-7-1)6-3-8-9-4-6;;/h3-5,7H,1-2H2,(H,8,9);2*1H |
InChI Key |
GKGNRUXFABTYIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CNN=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.